molecular formula C13H20ClN5O8P2 B1676834 azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate CAS No. 367909-40-8

azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate

Cat. No.: B1676834
CAS No.: 367909-40-8
M. Wt: 471.73 g/mol
InChI Key: LPZJKPSGEADHTQ-HLTSFMKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MRS 2279 is a selective and high-affinity antagonist of the P2Y1 receptor, a type of purinergic receptor involved in various physiological processes. This compound is known for its ability to inhibit ADP-induced platelet aggregation, making it a valuable tool in cardiovascular research .

Preparation Methods

Synthetic Routes and Reaction Conditions

MRS 2279 is synthesized through a series of chemical reactions involving the modification of adenine nucleotide analoguesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for MRS 2279 are not widely documented, the synthesis generally follows standard protocols for nucleotide analogues. This includes large-scale chemical synthesis using automated equipment to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

MRS 2279 primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of MRS 2279 include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and various phosphate donors. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from the reactions involving MRS 2279 are typically phosphorylated derivatives and modified nucleotide analogues. These products retain the biological activity of the parent compound and are used in various research applications .

Mechanism of Action

MRS 2279 exerts its effects by selectively binding to the P2Y1 receptor, thereby blocking the action of its natural ligand, ADP. This inhibition prevents the activation of downstream signaling pathways that lead to platelet aggregation. The compound’s high affinity for the P2Y1 receptor ensures effective inhibition at low concentrations .

Properties

IUPAC Name

azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN5O8P2.2H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);2*1H3/t6-,7+,8+,13+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPKPDFUVMQAOX-KOVKCLEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC(=N1)Cl)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN7O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate
Reactant of Route 2
azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate
Reactant of Route 3
azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate
Reactant of Route 4
azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate
Reactant of Route 5
azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate
Reactant of Route 6
azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate

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